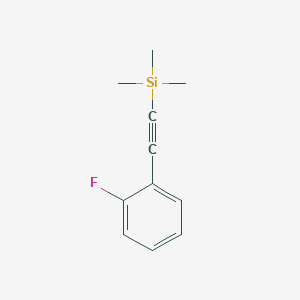

![molecular formula C6H4N2O B1602731 Oxazolo[5,4-B]pyridine CAS No. 273-62-1](/img/structure/B1602731.png)

Oxazolo[5,4-B]pyridine

Overview

Description

Oxazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H4N2O and a molecular weight of 120.11 . It is a solid substance at room temperature .

Synthesis Analysis

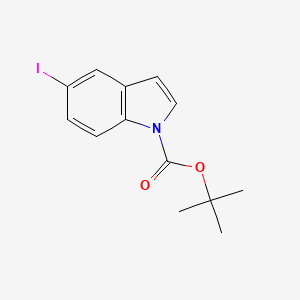

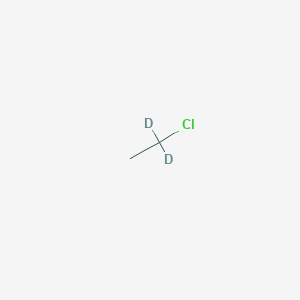

The synthesis of Oxazolo[5,4-B]pyridine involves a palladium-catalyzed direct C–H bond functionalization methodology . This method is used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization . The reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate has also been reported to synthesize oxazolo[4,5-b]pyridine-2(3H)-thione .

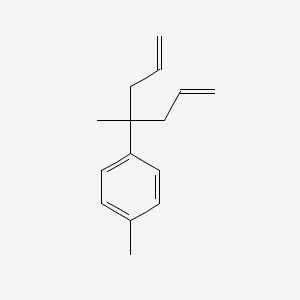

Molecular Structure Analysis

The InChI code for Oxazolo[5,4-B]pyridine is 1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .

Chemical Reactions Analysis

The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine are reported . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .

Physical And Chemical Properties Analysis

Oxazolo[5,4-B]pyridine is a solid substance at room temperature . It has a molecular weight of 120.11 . The compound is stored in a dry environment at room temperature .

Scientific Research Applications

Medicinal Chemistry: Kinase Inhibition

Oxazolo[5,4-B]pyridine derivatives are recognized for their role as kinase inhibitors. These compounds are often used as pharmacophores in drug design due to their ability to interact with various molecular targets. They have been identified as potent inhibitors of VEGFR-2, EDG-1, and ACC2 proteins, which are crucial in the development of new therapeutic agents .

Antimicrobial and Antiviral Agents

The scaffold of Oxazolo[5,4-B]pyridine is a structural element in compounds with antimicrobial and antiviral properties. Its derivatives have been studied for their potential to act against drug-resistant bacterial strains and viruses, making them valuable in the development of new antibiotics and antiviral medications .

Agricultural Chemistry: Pesticides and Herbicides

In agriculture, Oxazolo[5,4-B]pyridine compounds have been explored for their anthelmintic and acaricidal activities. These properties are beneficial for creating pesticides and herbicides that are effective against a variety of pests and weeds, contributing to crop protection and yield improvement .

Materials Science: LED and Optic Systems

The fluorescence emission properties of Oxazolo[5,4-B]pyridine make it a candidate for the construction of LED devices and nonlinear optic systems. Its derivatives can be utilized in materials science for developing components with distinct absorption and fluorescence spectra .

Chemical Synthesis: Heterocyclic Compound Formation

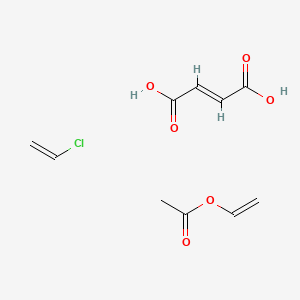

Oxazolo[5,4-B]pyridine is used in chemical synthesis as an intermediate for the formation of heterocyclic compounds. It serves as a building block in the cyclization of pyrimidine derivatives and the condensation of oxazole derivatives, leading to a wide range of biologically active molecules .

Environmental Science: Pollution Monitoring

While specific applications of Oxazolo[5,4-B]pyridine in environmental science are not directly reported, its derivatives’ role in chemical synthesis suggests potential use in developing sensors and indicators for pollution monitoring and environmental assessments .

Analytical Chemistry: Spectroscopic Analysis

The electronic structures of Oxazolo[5,4-B]pyridine derivatives can be analyzed using spectroscopic methods. This is crucial in analytical chemistry for understanding the charge transfer and predicting the properties of absorption and emission spectra in various systems .

Pharmacology: Anti-inflammatory Activity

Oxazolo[5,4-B]pyridine derivatives have been evaluated for their anti-inflammatory activity. Molecular docking methods suggest that these compounds could serve as potential anti-inflammatory agents, with some derivatives showing higher binding affinity to target proteins than reference drugs .

Safety and Hazards

The safety information for Oxazolo[5,4-B]pyridine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for Oxazolo[5,4-B]pyridine research could involve the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics . Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus .

Mechanism of Action

Target of Action

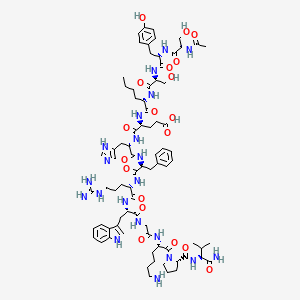

Oxazolo[5,4-B]pyridine and its derivatives are structurally similar to nucleic purine bases . They have been found to exhibit a variety of biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . One of the targets of Oxazolo[5,4-B]pyridine derivatives is Adenosine Kinase (ADK) .

Mode of Action

The mode of action of Oxazolo[5,4-B]pyridine derivatives involves interaction with their targets, leading to changes in cellular processes. For instance, one derivative effectively suppressed ADK in cultured MDA-MB 231 cell lines, indicating that ADK is one of its targets through which it exerts anticancer properties .

Biochemical Pathways

Their structural similarity to dna bases such as adenine and guanine suggests that they may interact with dna or rna, potentially affecting transcription or translation processes .

Pharmacokinetics

These compounds are known to contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Result of Action

The molecular and cellular effects of Oxazolo[5,4-B]pyridine’s action are diverse, given the range of biological activities these compounds exhibit. For example, in the context of anticancer activity, these compounds have shown cytotoxic activity against a panel of human cancer cell lines .

Action Environment

It is known that the synthesis and functionalization of these compounds can be influenced by various factors, including the choice of solvent and base, temperature, and reaction time .

properties

IUPAC Name |

[1,3]oxazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPLMTPHDFFMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600419 | |

| Record name | [1,3]Oxazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolo[5,4-B]pyridine | |

CAS RN |

273-62-1 | |

| Record name | [1,3]Oxazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

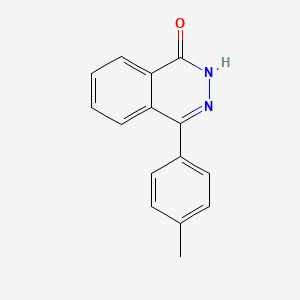

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

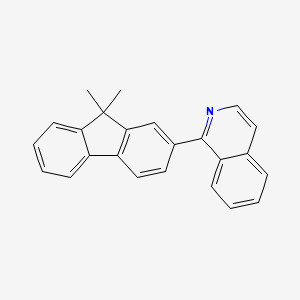

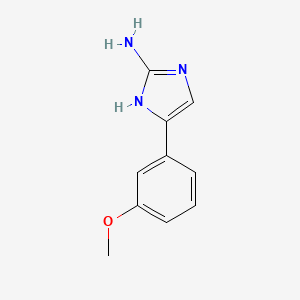

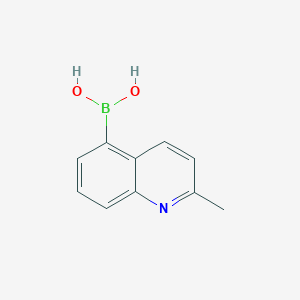

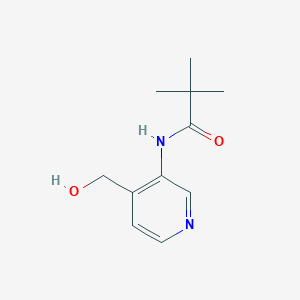

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.